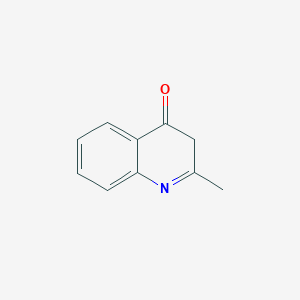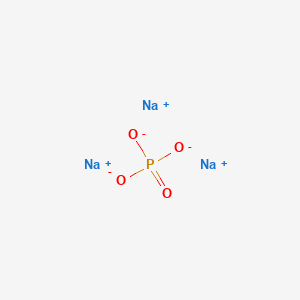
2-Phénylpropane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiols and thiolate ligands, including those related to 2-Phenylpropane-2-thiol, involves various chemical strategies. One approach involves the synthesis of 2-phenylpyridine gold(III) complexes with various thiolate ligands, showcasing the versatility of thiol-based compounds in forming complex structures (Fan et al., 2003). Another method reported the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine, highlighting the steps involved in the protection, mesylation, and thiolation of amino acids (Sun Ru et al., 2004).
Molecular Structure Analysis
The molecular structure of thiols and their complexes plays a crucial role in their chemical behavior. The crystal structure analysis of gold-thiolate complexes reveals square-planar coordination around the gold atom, indicating the strong influence of the sulfur atom in the ligand's orientation (Fan et al., 2003). Such structural insights are fundamental in understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Thiols participate in various chemical reactions, including addition reactions with allenylnitriles and phenylpropynenitriles, leading to the formation of conjugated and unconjugated nitriles, thiazolines, and benzothiazoles (Landor et al., 1984). These reactions underscore the versatility of thiols in organic synthesis, particularly in constructing heterocyclic compounds.
Physical Properties Analysis
The physical properties of thiols and thiol-containing compounds are influenced by their molecular structure. For instance, the synthesis and characterization of thiol-ene functionalized siloxanes indicate how the structural composition affects the material properties of networks formed through thiol-ene photopolymerization (Cole & Bowman, 2012). These findings are crucial for the development of materials with desired mechanical and thermal properties.
Chemical Properties Analysis
The chemical properties of thiols, such as their reactivity towards electrophiles, base or acid-catalyzed reactions, and participation in click chemistry, are central to their utility in organic synthesis and materials science. The Lewis acid-catalyzed reaction of aliphatic thiols with thiophosgene is an example of the specific reactivity of thiols in forming disulfides and other sulfur-containing compounds (Nilsson, 1974).
Applications De Recherche Scientifique
Chimie industrielle
Le 2-Phénylpropane-2-thiol est utilisé en chimie industrielle . Bien que les applications spécifiques dans ce domaine ne soient pas détaillées dans la source, il est courant que de tels composés soient utilisés dans la synthèse d'autres molécules complexes, comme catalyseurs, ou comme intermédiaires dans diverses réactions chimiques.
Science des matériaux
Dans le domaine de la science des matériaux, le this compound joue un rôle important. Il est utilisé dans le développement de semi-conducteurs organiques . Les semi-conducteurs organiques sont une branche de l'électronique qui traite des molécules organiques ou des polymères qui peuvent conduire l'électricité, offrant des avantages tels que la flexibilité mécanique et la possibilité de traitement en solution.
Transistors organiques à effet de champ (OFET)
Le this compound est utilisé dans la fabrication de transistors organiques à effet de champ (OFET) . Les OFET sont un type de transistor à effet de champ utilisant un semi-conducteur organique dans son canal. Ils peuvent être utilisés dans diverses applications, y compris les écrans flexibles et les diodes électroluminescentes organiques (OLED).
Diodes électroluminescentes organiques (OLED)
Une autre application du this compound est la production de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans la création d'écrans numériques dans des appareils tels que les téléviseurs, les moniteurs d'ordinateur et les systèmes portables tels que les téléphones intelligents, les consoles de jeux portables et les PDA.
Orientations Futures
Propriétés
IUPAC Name |
2-phenylpropane-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRVMIJNFZLMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433366 |
Source


|
| Record name | 2-phenylpropane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16325-88-5 |
Source


|
| Record name | 2-phenylpropane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What spectroscopic techniques were employed to study the association of 2-phenylpropane-2-thiol, and what information can these techniques provide?
A1: The research abstract mentions the use of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy to investigate the association of 2-phenylpropane-2-thiol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














